4'-Benzyl-6'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
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Overview
Description
4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[321]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves multiple steps:
Formation of the Bicyclo[3.2.1]octane Core: This step often involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.
Introduction of the Azaspiro Linkage: The azaspiro linkage is introduced through a nucleophilic substitution reaction, where a nitrogen-containing nucleophile attacks an electrophilic carbon center.
Benzylation and Methylation: The benzyl and methyl groups are introduced via alkylation reactions using benzyl halides and methyl iodide, respectively.
Formation of the Morpholinone Ring: This step involves the cyclization of an intermediate to form the morpholinone ring, often facilitated by a base such as sodium hydride.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group in the morpholinone ring using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Reduced morpholinone derivatives.
Substitution Products: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride involves its interaction with specific molecular targets:
Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes, affecting various biochemical pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-piperidin]-5’-one hydrochloride: Similar structure but with a piperidine ring instead of a morpholinone ring.
4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidin]-5’-one hydrochloride: Similar structure but with a pyrrolidine ring.
Uniqueness
4’-Benzyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is unique due to its morpholinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25ClN2O2 |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
4'-benzyl-2'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-13-17(21)20(11-14-5-3-2-4-6-14)12-18(22-13)9-15-7-8-16(10-18)19-15;/h2-6,13,15-16,19H,7-12H2,1H3;1H |
InChI Key |
MGZLZSPPBKOERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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